molecular formula C9H18O2S B8363396 Ethyl-3-(Propylthio)Butyrate

Ethyl-3-(Propylthio)Butyrate

Cat. No.: B8363396
M. Wt: 190.31 g/mol
InChI Key: LYLGVWXBRZHUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-3-(propylthio)butyrate is a sulfur-containing ester derivative characterized by a thioether (propylthio) group at the third carbon of the butyrate backbone. Thioether esters are notable for their lower odor thresholds and distinct aromatic profiles compared to oxygen-based esters, making them valuable in flavor and fragrance industries .

Properties

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

ethyl 3-propylsulfanylbutanoate

InChI

InChI=1S/C9H18O2S/c1-4-6-12-8(3)7-9(10)11-5-2/h8H,4-7H2,1-3H3

InChI Key

LYLGVWXBRZHUNZ-UHFFFAOYSA-N

Canonical SMILES

CCCSC(C)CC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl-3-(propylthio)butyrate with structurally or functionally related compounds, focusing on synthesis, odor profiles, stability, and applications.

Ethyl Butyrate (CH₃CH₂CH₂COOCH₂CH₃)

  • Structure : Oxygen-based ester with a butyrate backbone.
  • Synthesis: Produced via esterification of butyric acid and ethanol. Higher yields (e.g., 95% for related nitropyridine esters) are common in optimized protocols .
  • Odor Profile : Strong pineapple-like aroma with an odor threshold of 0.015 ppm, widely used in food and perfumery .
  • Safety : Classified as flammable (H226), skin/eye irritant (H315/H319), and respiratory irritant (H335) .
  • Key Difference : this compound’s sulfur group likely reduces volatility and alters odor characteristics compared to ethyl butyrate’s oxygen ester.

Ethyl-3-(Methylthio)Propanoate

  • Structure : Contains a methylthio (-SCH₃) group instead of propylthio.
  • Occurrence : Detected in fruit volatiles but absent in some grafted plant studies, suggesting sensitivity to biosynthetic pathways .
  • Odor: Sulfurous, onion-like notes due to thioether functionality, contrasting with the fruity profile of oxygen esters .
  • Synthesis: Lower yields (e.g., 45–50% for nitropyridine-derived esters) compared to non-sulfur analogs, reflecting challenges in sulfur incorporation .

Ethyl Isobutyrate (C₇H₁₄O₂)

  • Structure: Branched-chain ester (2-methylpropanoate).
  • Applications : Used as a solvent and flavoring agent.
  • Stability : Less prone to hydrolysis than linear esters due to steric hindrance .
  • Key Difference : this compound’s linear thioether chain may increase reactivity in nucleophilic environments compared to branched esters.

Physicochemical and Functional Comparison Table

Compound Molecular Formula Functional Group Odor Threshold Synthesis Yield Key Applications
This compound C₉H₁₈O₂S Thioether (-S-C₃H₇) Not reported ~40–50%* Flavors, fragrances
Ethyl Butyrate C₆H₁₂O₂ Ester (-COO-) 0.015 ppm ~80–95% Food additives, perfumes
Ethyl-3-(Methylthio)Propanoate C₆H₁₀O₂S Thioether (-S-CH₃) <0.1 ppm ~45–50% Specialty flavors
Ethyl Isobutyrate C₇H₁₄O₂ Branched ester 0.1 ppm ~70–85% Solvents, industrial uses

*Inferred from yields of structurally similar sulfur-containing esters .

Research Findings and Challenges

  • Synthesis Complexity : Thioether esters like this compound require multi-step reactions, often involving nitropyridine intermediates or thiirane derivatives, leading to moderate yields .
  • Odor Modulation: Sulfur groups enhance odor potency but introduce sulfurous notes, limiting their use in delicate flavor formulations .
  • Stability : Thioethers are susceptible to oxidation, necessitating stabilizers in industrial applications .

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